molecular formula C2H5N5 B3053321 5-Methylamino-1H-tetrazole CAS No. 53010-03-0

5-Methylamino-1H-tetrazole

Cat. No.: B3053321
CAS No.: 53010-03-0
M. Wt: 99.1 g/mol
InChI Key: LQICKCWPFRQEFI-UHFFFAOYSA-N
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Description

5-Methylamino-1H-tetrazole is a chemical compound with the formula C2H5N5. It has a molecular weight of 99.0946 . It is used in the preparation of novel antifungal agents derived from N-iodopropargylazoles and N-triiodoallylazoles, as well as in the preparation of novel quinoline derivatives against mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of this compound involves protonation of 5-amino-1H-tetrazole using warm concentrated HNO3, to form 5-amino-1H-tetrazolium nitrate, followed by dehydration with concentrated H2SO4 .


Molecular Structure Analysis

The this compound molecule contains a total of 12 bonds. There are 7 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

The reaction thermochemistry data for this compound includes ΔfH° solid 202.5 kJ/mol and ΔcH° solid -1704.2 ± 2.0 kJ/mol . The pyrolysis process of this compound is a complex reaction, including three main mass loss stages .

Scientific Research Applications

Chemistry and Structural Properties

5-Methylamino-1H-tetrazole and its derivatives are prominently featured in the field of chemistry for their structural and energetic properties. An extensive study by Fischer et al. (2013) on 5-(tetrazol-1-yl)-2H-tetrazole, a compound closely related to this compound, reveals its potential as an energetic material in various applications. This compound was synthesized from 5-amino-1H-tetrazole, highlighting the significance of tetrazole derivatives in synthesizing complex energetic materials. The study included comprehensive characterization using spectroscopy, mass spectrometry, and crystallography, and evaluated its potential as an energetic material based on calculated performance parameters (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).

Synthesis and Functionalization

Tetrazoles, including this compound, are important in organic and medicinal chemistry. Roh et al. (2012) reviewed the synthesis and functionalization of 5-substituted tetrazoles, discussing their role in drug design due to their bioisosteric properties with carboxylic acids. This property is crucial as it offers higher lipophilicities and metabolic resistance, making them valuable in the development of various drugs (Roh, Vávrová, & Hrabálek, 2012).

Energetic Materials Development

The development of energetic materials is a significant application area for tetrazole derivatives. Klapötke and Stierstorfer (2007) investigated the nitration of 5-amino-1H-tetrazole and related compounds, characterizing the resulting products as potential energetic materials. The study included analysis of thermal properties, heats of explosion, and sensitivities, positioning these compounds as comparable to common explosives like TNT and RDX (Klapötke & Stierstorfer, 2007).

Corrosion Inhibition

Tetrazole derivatives are also used as corrosion inhibitors. Zucchi, Trabanelli, and Fonsati (1996) found that certain tetrazole derivatives effectively inhibit copper corrosion in chloride solutions. Their study included electrochemical and spectroscopic analysis, revealing the potential of these compounds in protecting metals from corrosion (Zucchi, Trabanelli, & Fonsati, 1996).

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives find applications as bioisosteres for carboxylic acids. Herr (2002) summarized the medicinal chemistry of tetrazolic acids, highlighting examples of tetrazole-containing drugs. This review underscores the importance of tetrazole derivatives in synthesizing analogues for drug development (Herr, 2002).

Safety and Hazards

5-Methylamino-1H-tetrazole can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

5-Methylamino-1H-tetrazole, like other tetrazoles, is a synthetic organic heterocyclic compound . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They act as versatile pharmacophores due to the presence of multiple nitrogen atoms in their structure . .

Mode of Action

Tetrazoles in general are known to mimic the carboxylic acid functional group . This allows them to interact with biological targets in a similar manner to carboxylic acids, potentially influencing protein function and cellular processes .

Biochemical Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with a variety of biochemical pathways, depending on the specific targets they interact with.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have favorable pharmacokinetic properties, including resistance to metabolic degradation, which could potentially enhance their bioavailability.

Result of Action

Given that tetrazoles are often used as bio-isosteric replacements for carboxylic acids, it can be inferred that they may have similar effects to these compounds, depending on the specific targets they interact with .

Action Environment

Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may be relatively resistant to environmental influences.

Properties

IUPAC Name

N-methyl-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c1-3-2-4-6-7-5-2/h1H3,(H2,3,4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQICKCWPFRQEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902475
Record name NoName_1719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53010-03-0
Record name 5-Methylamino-1H-tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053010030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylaminotetrazole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141912
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methyl-1H-1,2,3,4-tetrazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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